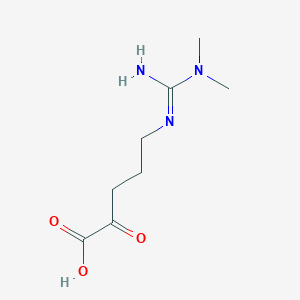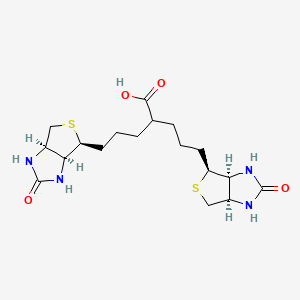
Paricalcitol Glucuronide
説明
Paricalcitol is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure . The chemical formula of Paricalcitol is C27H44O3 .
Synthesis Analysis
A novel strategy was developed for the preparation of paricalcitol via seven-step chemical transformation and one-step microbial transformation .Molecular Structure Analysis
The molecular structure of Paricalcitol is complex, with a molar mass of 416.646 g·mol −1 . Further detailed analysis of the molecular structure of Paricalcitol Glucuronide is not available in the retrieved data.Chemical Reactions Analysis
The 1-β-O-acyl glucuronides that form can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers .Physical And Chemical Properties Analysis
Paricalcitol is a small molecule with a weight average of 416.6365 and a monoisotopic weight of 416.329045274 . Further detailed analysis of the physical and chemical properties of Paricalcitol Glucuronide is not available in the retrieved data.科学的研究の応用
Chronic Kidney Disease (CKD) Management
Paricalcitol Glucuronide: has been studied for its effects on C-reactive protein (CRP) levels in CKD patients. CRP is a marker of systemic inflammation, and its reduction is beneficial in preventing the progression of CKD . Oral supplementation of Paricalcitol has shown a significant decrease in CRP levels, suggesting a potential role in the therapeutic management of CKD.
Hemodialysis Efficacy
In patients undergoing hemodialysis, Paricalcitol Glucuronide has been compared with other vitamin D receptor activators (VDRAs). It is more effective in reducing calcium and phosphorus levels, which are critical for the overall survival and quality of life of these patients . The efficacy and safety profile of Paricalcitol in this context make it a promising option for hemodialysis treatment protocols.
Acute Kidney Injury (AKI) Prevention
Studies have explored the use of Paricalcitol Glucuronide in preventing AKI, particularly in models induced by cisplatin. Paricalcitol pretreatment has shown to improve renal function, reduce inflammatory cell infiltration, and mitigate mitochondrial damage in renal tissue . This suggests its potential application in protecting against drug-induced nephrotoxicity.
作用機序
Target of Action
Paricalcitol Glucuronide primarily targets the Vitamin D Receptor (VDR) . VDRs are nuclear receptors found in various tissues, including the kidneys, parathyroid glands, intestines, and bones. These receptors play a crucial role in regulating calcium and phosphate homeostasis and parathyroid hormone (PTH) levels .
Mode of Action
Paricalcitol Glucuronide, a metabolite of Paricalcitol, binds to VDRs with high affinity. Upon binding, it activates the receptor, leading to the modulation of gene expression. This activation results in the suppression of PTH synthesis and secretion, thereby helping to manage secondary hyperparathyroidism, particularly in patients with chronic kidney disease .
Biochemical Pathways
The activation of VDR by Paricalcitol Glucuronide influences several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of Paricalcitol Glucuronide involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : The compound is primarily excreted via feces (74%) and urine (16%), with a half-life of 14-20 hours .
Result of Action
At the molecular level, Paricalcitol Glucuronide’s action results in decreased PTH levels, improved calcium and phosphate balance, and enhanced bone mineralization. At the cellular level, it promotes the expression of genes involved in calcium transport and bone formation, while inhibiting those involved in PTH synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Paricalcitol Glucuronide. For instance, acidic environments may affect its absorption and bioavailability. Additionally, interactions with other medications, particularly those affecting liver enzymes, can alter its metabolism and efficacy .
Safety and Hazards
Paricalcitol is classified as having acute toxicity - Category 1, Oral; Acute toxicity - Category 3, Dermal; Carcinogenicity, Category 2; and Reproductive toxicity, Category 2 . It is also suspected of causing cancer and damaging fertility or the unborn child . It is fatal if swallowed and toxic in contact with skin .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXNIVOZPYUJN-ILMLGNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C4C[C@H](C[C@@H](C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858277 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260588-15-5 | |
| Record name | (3S,4E)-6-[(1R,3R,7E,17beta)-1,3-Dihydroxy-9,10-secoestra-5,7-dien-17-yl]-2,3-dimethylhept-4-en-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)




